molecular formula C25H27FN4O2 B121352 p-MPPF CAS No. 155204-26-5

p-MPPF

Cat. No. B121352
CAS RN: 155204-26-5
M. Wt: 434.5 g/mol
InChI Key: YJZYDPRMWYWYCG-UHFFFAOYSA-N
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Description

p-MPPF, also known as 4-MPPF, belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It is a highly selective 5-HT1A antagonist .


Synthesis Analysis

The serotonin receptor 5-HT1A ligand 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide (p-[18F]MPPF) was produced by a simplified method . Traditional oil bath heating was compared to microwave heating . The crude reaction mixture consisted of p-[18F]MPPF and 2–4 radioactive by-products .


Molecular Structure Analysis

The molecular structure of p-MPPF is represented by the empirical formula C25H27FN4O2·2HCl . The InChI key for p-MPPF is TZOICBMBENXHNK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The radioHPLC analysis showed that, independent of the heating method, the crude reaction mixture consisted of p-[18F]MPPF and 2–4 labelled impurities .


Physical And Chemical Properties Analysis

p-MPPF is a solid substance . It is soluble in ethanol (15 mg/mL) and water (19 mg/mL) . The storage temperature is 2-8°C .

Scientific Research Applications

Radiolabeled Antagonist for 5-HT1A Receptors

p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine) has been extensively studied as a radiolabeled antagonist for 5-HT1A receptors. It is used in positron emission tomography (PET) for researching the serotonergic neurotransmission system. These studies include chemistry, radiochemistry, animal data (involving rats, cats, and monkeys), and human data with PET, providing insights into toxicity and metabolism (Plenevaux et al., 2000).

Synthesis and Tissue Distribution in Rats

Another study focused on the radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a derivative of p-MPPF, in rats. This research demonstrated that p-[18F]DMPPF could cross the blood-brain barrier and showed significant potential as a radiopharmaceutical for studying the 5-HT1A receptor family (Defraiteur et al., 2006).

Impact on Extracellular Serotonin Levels

A study examined the effect of reduced extracellular serotonin levels on the binding potential of the 5-HT1A PET ligand 18F-MPPF in the rat hippocampus. It concluded that a decrease in endogenous serotonin pharmacologically enhances 18F-MPPF binding potential, an important consideration for interpreting results in clinical PET studies (Zimmer et al., 2003).

Interaction with P-glycoprotein Modulators

Research exploring the interaction of p-MPPF with cyclosporine, a P-glycoprotein modulator, indicated increased brain uptake of [18F]MPPF. This study confirmed [18F]MPPF as a substrate for P-glycoprotein and indicated that modulation of this protein affects the binding of [18F]MPPF to 5-HT1A receptors, as evidenced by microPET and ex vivo studies in rats (Lacan et al., 2008).

High-Yield Radiosynthesis for PET

A study on the high-yield radiosynthesis of p-[18F]MPPF, a fluoro analog of WAY-100635, reported successful synthesis with high specificity for serotonin 5-HT1A receptors. PET studies in cats showed significant accumulation of the tracer in the hippocampus and cerebral cortex, highlighting its potential for clinical studies (Le Bars et al., 1998).

Tissue Distribution and Metabolism

Research on the tissue distribution, autoradiography, and metabolism of p-[18F]MPPF provided valuable data on the in vivo behavior of this compound in rats. It confirmed the specificity of p-[18F]MPPF for 5-HT1A receptors and its ability to cross the blood-brain barrier, offering a detailed understanding of its metabolic pathways (Plenevaux et al., 2000).

Safety And Hazards

According to the safety data sheet, p-MPPF is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZYDPRMWYWYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424966
Record name 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-MPPF

CAS RN

155204-26-5
Record name 4-Fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155204-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-N-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-2-PYRIDINYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81KHI46E5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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